4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile
Overview
Description
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile (OTFB) is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. OTFB is a small molecule that can be easily synthesized and has been used for various purposes, such as the synthesis of other compounds, as a reagent in various reactions, and as a tool for studying the mechanism of action of various biological processes. OTFB has also been used in various laboratory experiments to study the biochemical and physiological effects of certain compounds.
Scientific Research Applications
High Voltage Lithium Ion Battery Improvement
- 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive in high voltage lithium ion batteries, significantly enhancing the cyclic stability and capacity retention of LiNi 0.5 Mn 1.5 O 4 cathodes (Huang et al., 2014).
Electrochemical Technologies
- The synthesis and electrochemical properties of phthalocyanines carrying 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups have been explored, indicating potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Polymer Solar Cells
- 4-Amino-2-(trifluoromethyl)benzonitrile, as a perfluorinated compound, has been used as an additive in polymer solar cells, resulting in improved power conversion efficiencies (Jeong et al., 2011).
Liquid Crystal Research
- Compounds with 4-cyanobiphenyl-benzonitrile-based structures have been synthesized to study their liquid crystalline behavior and photophysical properties (K et al., 2022).
Selective Androgen Receptor Modulator Research
- The compound has been a subject of research in the development of selective androgen receptor modulators (SARMs), highlighting its potential in pharmacology (Thevis et al., 2015).
properties
IUPAC Name |
4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9-3-7(4-15)1-2-10(9)17-8-5-16-6-8/h1-3,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCFCOGVYRPJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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